4-Amino-2-fluoro-6-iodobenzoic acid

Catalog No.
S15368022
CAS No.
M.F
C7H5FINO2
M. Wt
281.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-fluoro-6-iodobenzoic acid

Product Name

4-Amino-2-fluoro-6-iodobenzoic acid

IUPAC Name

4-amino-2-fluoro-6-iodobenzoic acid

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

InChI

InChI=1S/C7H5FINO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

GTWWXYMJUNUHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)I)N

4-Amino-2-fluoro-6-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework. Its molecular formula is C7H5FIO2C_7H_5FIO_2, and it has a molecular weight of approximately 266.01 g/mol. The compound features a unique arrangement of functional groups that significantly influence its chemical properties and biological activities, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
  • Coupling Reactions: It is suitable for coupling reactions, such as Suzuki-Miyaura coupling, which are essential for synthesizing more complex molecules.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These reactions yield various substituted benzoic acids and their derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of 4-Amino-2-fluoro-6-iodobenzoic acid is notable due to its interaction with specific molecular targets. The presence of the amino and fluoro groups enhances its binding affinity to enzymes and receptors. This compound has been studied for its potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Additionally, its halogenated structure may increase its reactivity and specificity compared to non-halogenated analogs .

The synthesis of 4-Amino-2-fluoro-6-iodobenzoic acid typically involves several steps:

  • Starting Material: The synthesis begins with 2-amino-6-fluorobenzoic acid.
  • Carboxyl Group Protection: The carboxyl group is often protected to prevent unwanted reactions during iodination.
  • Introduction of Iodine Ions: Iodine ions are introduced using diazotization followed by iodination.
  • Deprotection: After the introduction of iodine, the protecting group is removed to yield the final product.

In industrial settings, the production may involve optimized conditions for large-scale synthesis, utilizing efficient catalysts to maximize yield and purity while minimizing costs.

4-Amino-2-fluoro-6-iodobenzoic acid has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Used in enzyme interaction studies and as a probe in biochemical assays.
  • Medicine: Functions as an intermediate in synthesizing various pharmaceuticals, including drugs targeting inflammatory diseases and cancer.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

Research on 4-Amino-2-fluoro-6-iodobenzoic acid focuses on how it interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Halogenated compounds like this one often exhibit increased binding affinity to biological targets due to enhanced hydrophobic interactions and steric effects .

Several compounds share structural similarities with 4-Amino-2-fluoro-6-iodobenzoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Amino-5-fluoro-3-iodobenzoic acidC7H5FINO2C_7H_5FINO_2Similar amino and iodo substitutions; different position of iodine.
2-Fluoro-5-iodobenzoic acidC7H4FIO2C_7H_4FIO_2Lacks the amino group; primarily used in synthetic applications.
4-Fluoro-2-iodobenzoic acidC7H4FIO2C_7H_4FIO_2Similar halogen substitutions; used as a building block in synthesis.

Uniqueness

4-Amino-2-fluoro-6-iodobenzoic acid is unique due to the combination of an amino group, fluorine, and iodine on the benzene ring. This distinctive arrangement imparts specific chemical properties that enhance its reactivity compared to other similar compounds lacking these substitutions. The presence of both halogens allows for diverse reactivity patterns not observed in non-halogenated or single-halogenated analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.93490 g/mol

Monoisotopic Mass

280.93490 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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